molecular formula C19H11F5N2O2 B2382676 N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide CAS No. 137640-96-1

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide

Cat. No.: B2382676
CAS No.: 137640-96-1
M. Wt: 394.301
InChI Key: CPXFJAWIGKTLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide”, also known as diflufenican, is a herbicide . It is a pyridinecarboxamide that is pyridine-3-carboxamide substituted by a 2,4-difluorophenyl group at the carbamoyl nitrogen and a 3-(trifluoromethyl)phenoxy group at position 2 .


Molecular Structure Analysis

The molecular formula of this compound is C19H11F5N2O2 . The InChIKey is WYEHFWKAOXOVJD-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The melting point of this compound is 110°C . It has a density of 1.4301 (estimate) . The pKa is predicted to be 9.03±0.70 .

Mechanism of Action

Target of Action

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide, also known as Diflufenican , is a synthetic chemical belonging to the group carboxamide . It is primarily targeted towards broad-leaved weeds, including Stellaria media (Chickweed), Veronica spp. (Speedwell), Viola spp., Geranium spp. (Cranesbill), and Lamium spp. (Dead nettles) .

Mode of Action

Diflufenican acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . It is a contact, selective herbicide . The mode of action of Diflufenican is a bleaching action, due to the inhibition of carotenoid biosynthesis . This inhibition prevents photosynthesis, leading to plant death .

Biochemical Pathways

The primary biochemical pathway affected by Diflufenican is the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in this process. By inhibiting carotenoid biosynthesis, Diflufenican disrupts photosynthesis, leading to the death of the plant .

Pharmacokinetics

The pharmacokinetic properties of Diflufenican include its absorption, distribution, metabolism, and excretion (ADME). It has a low solubility in water (<0.05 mg/l at 25 °C) It is soluble in most organic solvents , suggesting that it can be absorbed by plants through organic matter in the soil. The compound is stable in air up to its melting point , indicating that it is not readily metabolized or broken down in the environment

Result of Action

The primary result of Diflufenican’s action is the death of the targeted broad-leaved weeds . By inhibiting carotenoid biosynthesis and thus preventing photosynthesis, the compound causes the plants to die . This makes Diflufenican an effective herbicide for controlling the growth of these weeds.

Action Environment

The action of Diflufenican can be influenced by various environmental factors. Its stability in air up to its melting point suggests that it is resistant to degradation in the environment, enhancing its efficacy as a herbicide. Its low solubility in water may limit its effectiveness in wet environments

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F5N2O2/c20-12-7-8-15(14(21)10-12)26-18(27)16-5-2-6-17(25-16)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXFJAWIGKTLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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